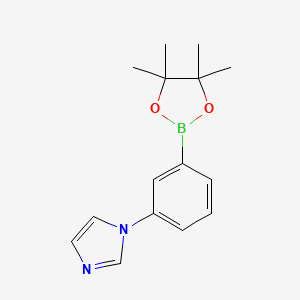

3-(Imidazol-1-yl)phenylboronic acid pinacol ester

Description

BenchChem offers high-quality 3-(Imidazol-1-yl)phenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Imidazol-1-yl)phenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H19BN2O2 |

|---|---|

Molecular Weight |

270.14 g/mol |

IUPAC Name |

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole |

InChI |

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-6-5-7-13(10-12)18-9-8-17-11-18/h5-11H,1-4H3 |

InChI Key |

AFLITMKDWQVQML-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=CN=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Nexus of Aromaticity and Boron Chemistry: An In-depth Technical Guide to the Electronic Properties of Meta-substituted Imidazole Phenylboronates

Introduction: Bridging Heterocyclic Scaffolds with Organoboron Functionality

In the landscape of modern medicinal chemistry and materials science, the strategic combination of distinct molecular entities to generate novel functionalities is a cornerstone of innovation. Meta-substituted imidazole phenylboronates represent a fascinating class of compounds at the confluence of heterocyclic chemistry and organoboron science. The imidazole ring, an electron-rich aromatic heterocycle, is a ubiquitous pharmacophore found in numerous clinically approved drugs and biologically active molecules.[1] Its unique electronic characteristics and hydrogen-bonding capabilities make it a privileged scaffold in drug design.[1] Concurrently, the phenylboronic acid moiety has garnered significant attention for its versatile reactivity in cross-coupling reactions and its ability to form reversible covalent bonds with diols, a property extensively exploited in glucose sensing and drug delivery.[2][3]

The electronic properties of these hybrid molecules are of paramount importance, as they dictate their reactivity, photophysical behavior, and potential for intermolecular interactions. The substitution pattern on the phenyl ring, particularly at the meta position, allows for the fine-tuning of these electronic characteristics through a combination of inductive and resonance effects.[4][5] This technical guide provides a comprehensive exploration of the synthesis, electronic properties, and characterization of meta-substituted imidazole phenylboronates, offering valuable insights for researchers, scientists, and drug development professionals.

Synthetic Strategies: A Convergent Approach

The synthesis of meta-substituted imidazole phenylboronates can be efficiently achieved through a convergent strategy that involves the separate synthesis of the substituted imidazole and the functionalized phenylboronic acid, followed by their coupling. A robust and widely employed method for the synthesis of substituted imidazoles is the Debus-Radziszewski reaction.[6][7] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a primary amine to yield the corresponding imidazole.[7]

A plausible synthetic route to a representative meta-substituted imidazole phenylboronate is outlined below. This approach leverages the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[8][9]

Exemplary Synthetic Workflow

Caption: Synthetic workflow for meta-substituted imidazole phenylboronates.

Detailed Experimental Protocol: Synthesis of 2-(4,5-diphenyl-1H-imidazol-2-yl)-3-bromophenylboronic acid

-

Synthesis of 2-(p-tolyl)-4,5-diphenyl-1H-imidazole (A model imidazole):

-

In a round-bottom flask, dissolve benzil (1,2-diphenylethane-1,2-dione) (10 mmol) and p-tolualdehyde (10 mmol) in glacial acetic acid (50 mL).

-

Add ammonium acetate (20 mmol) to the solution.

-

Reflux the mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure 2-(p-tolyl)-4,5-diphenyl-1H-imidazole.

-

-

Bromination of the Imidazole:

-

Dissolve the synthesized imidazole (5 mmol) in a suitable solvent such as chloroform or acetic acid.

-

Add N-bromosuccinimide (NBS) (5.5 mmol) portion-wise at room temperature while stirring.

-

Continue stirring for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the brominated imidazole.

-

-

Suzuki-Miyaura Cross-Coupling:

-

To a degassed mixture of the brominated imidazole (1 mmol), 3-(dihydroxyboryl)phenylboronic acid pinacol ester (1.2 mmol), and a palladium catalyst such as Pd(PPh3)4 (0.05 mmol) in a suitable solvent system (e.g., toluene/ethanol/water), add a base such as sodium carbonate (2 mmol).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the final meta-substituted imidazole phenylboronate.

-

Understanding the Electronic Landscape

The electronic properties of meta-substituted imidazole phenylboronates are governed by the interplay of the electron-rich imidazole ring, the electron-deficient boronic acid group, and the nature of the substituent at the meta position of the phenyl ring.

The Role of the Meta-Substituent

Substituents on an aromatic ring exert their influence through two primary mechanisms: inductive effects and resonance effects.[4]

-

Inductive Effects: These are transmitted through the sigma bond framework and are dependent on the electronegativity of the substituent.[4] Electron-withdrawing groups (e.g., -NO2, -CF3) will pull electron density away from the ring, making it more electron-deficient. Conversely, electron-donating groups (e.g., alkyl groups) will push electron density towards the ring.

-

Resonance Effects: These involve the delocalization of pi electrons and are only operative for substituents with lone pairs or pi bonds that can conjugate with the aromatic system.[4] For meta-substitution, resonance effects are generally weaker compared to ortho and para positions.[5]

The meta position offers a unique electronic environment. While inductive effects are still significant, direct resonance interactions with the rest of the molecule are often attenuated.[10] This allows for a more nuanced modulation of the electronic properties compared to the more pronounced effects seen with ortho and para substitution.

Caption: Influence of the meta-substituent on the electronic properties.

Experimental Characterization of Electronic Properties

A combination of spectroscopic and electrochemical techniques is essential for a thorough characterization of the electronic properties of meta-substituted imidazole phenylboronates.

UV-Visible and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence emission spectroscopy provide valuable information about the electronic transitions within a molecule.[11][12] The position and intensity of absorption and emission bands are sensitive to the electronic structure and the polarity of the solvent.

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation: Prepare stock solutions of the synthesized compounds in a high-purity solvent (e.g., spectroscopic grade acetonitrile or dichloromethane) at a concentration of approximately 1 mM. Prepare a series of dilutions in the desired solvent to obtain concentrations suitable for UV-Vis (typically 1-10 µM) and fluorescence measurements (typically 0.1-1 µM).

-

UV-Vis Spectroscopy:

-

Record the absorption spectra of the solutions using a dual-beam spectrophotometer from 200 to 800 nm.

-

Use the pure solvent as a reference.

-

Determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) from the Beer-Lambert law.

-

-

Fluorescence Spectroscopy:

-

Excite the sample at its λmax and record the emission spectrum.

-

Determine the wavelength of maximum emission (λem).

-

Measure the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

-

Hypothetical Spectroscopic Data

| Substituent (meta) | λmax (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | ΦF |

| -H | 285 | 25,000 | 350 | 0.15 |

| -OCH3 | 292 | 28,000 | 365 | 0.25 |

| -NO2 | 310 | 22,000 | 420 | 0.05 |

This table illustrates how an electron-donating group (-OCH3) can cause a slight blue-shift and an increase in quantum yield, while an electron-withdrawing group (-NO2) can lead to a red-shift and quenching of fluorescence.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule, providing information about its oxidation and reduction potentials.[13][14] These potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocol: Cyclic Voltammetry

-

Electrochemical Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14]

-

Electrolyte Solution: Dissolve the sample (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Measurement:

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

-

Record the cyclic voltammogram by scanning the potential over a suitable range.

-

Determine the oxidation and reduction peak potentials.

-

Computational Analysis: A Theoretical Lens

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful means to complement experimental findings and gain deeper insights into the electronic structure of these molecules.[15][16]

-

DFT Calculations: These can be used to optimize the ground-state geometry of the molecule and calculate the energies and spatial distributions of the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of the molecule's electronic excitability and chemical reactivity.

-

TD-DFT Calculations: This method allows for the prediction of excited-state properties, including the simulation of UV-Vis absorption spectra.[17][18] This can aid in the assignment of experimentally observed electronic transitions.

Caption: A typical computational workflow for analyzing electronic properties.

Applications and Future Directions

The tunable electronic properties of meta-substituted imidazole phenylboronates make them attractive candidates for a range of applications, particularly in drug development and chemical sensing.

-

Drug Development: The imidazole scaffold is a well-established pharmacophore, and the ability to modulate the electronic properties of the molecule can influence its binding affinity to biological targets.[19] The phenylboronate moiety can be exploited for targeted drug delivery to cells overexpressing sialic acid on their surface.[20]

-

Sensing: The sensitivity of the fluorescence properties of these compounds to their electronic environment suggests their potential use as fluorescent probes for detecting specific analytes or changes in the local microenvironment.

Future research in this area will likely focus on the synthesis of a broader range of derivatives with diverse meta-substituents to establish comprehensive structure-property relationships. Furthermore, the exploration of their utility in biological systems and materials science will undoubtedly uncover new and exciting applications.

References

Sources

- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. japsonline.com [japsonline.com]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Boron Suzuki Coupling | Borates Today [borates.today]

- 10. Effect of meta electron-donating groups on the electronic structure of substituted phenyl nitrenium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 14. ossila.com [ossila.com]

- 15. researchgate.net [researchgate.net]

- 16. DFT/TD-DFT study of solvent effect as well the substituents influence on the different features of TPP derivatives for PDT application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. japsonline.com [japsonline.com]

- 20. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 3-(Imidazol-1-yl)phenylboronic acid pinacol ester in material science

Technical Whitepaper: 3-(Imidazol-1-yl)phenylboronic Acid Pinacol Ester

Executive Summary

In the high-stakes arena of Organic Light-Emitting Diode (OLED) material design, the precise modulation of molecular geometry is as critical as electronic structure. 3-(Imidazol-1-yl)phenylboronic acid pinacol ester represents a strategic "meta-linker" building block designed to interrupt π-conjugation while providing a robust electron-deficient moiety (imidazole).

Unlike its para-substituted counterpart (CAS 851199-70-7), which promotes extended conjugation, this meta-isomer is engineered to preserve high Triplet Energy (

Chemical Profile & Strategic Utility

Molecule Identification

-

Systematic Name: 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole

-

Core Function: Electron-Acceptor (A) Building Block / "Conjugation Break" Linker

-

Key Precursor CAS: 25372-02-3 (1-(3-Bromophenyl)-1H-imidazole) – Note: The boronic ester is often synthesized on-demand from this stable bromide.

The "Meta" Advantage in Material Science

In OLED host design, the position of substitution dictates the device's quantum efficiency.

| Feature | Para-Substitution (4-Position) | Meta-Substitution (3-Position) |

| Conjugation | Extended (Strong orbital overlap) | Interrupted (Nodes in wavefunction) |

| Triplet Energy ( | Lower (Red shift) | Higher (Blue/Green shift) |

| Steric Profile | Linear / Planar | Twisted / Bulky |

| Primary Use | Electron Transport Layers (ETL) | Phosphorescent Hosts (PhOLEDs) |

Expert Insight: We utilize the 3-isomer specifically when synthesizing hosts for blue and green phosphors . The meta-linkage prevents the "leakage" of triplet excitons from the high-energy dopant back to the host, a common quenching mechanism in para-linked systems.

Synthesis Protocol: A Self-Validating Workflow

Since the boronic ester is sensitive to protodeboronation over long storage periods, we recommend synthesizing it from the commercial bromide precursor.

Step 1: Precursor Synthesis (Ullmann Coupling)

If starting from 1H-imidazole and 1-bromo-3-iodobenzene.

-

Reagents: Imidazole (1.2 eq), 1-Bromo-3-iodobenzene (1.0 eq), CuI (0.1 eq), L-Proline (0.2 eq),

(2.0 eq). -

Solvent: DMSO,

, 24h. -

Purification: Column chromatography (EtOAc/Hexane).

-

Yield Target: >85% of 1-(3-Bromophenyl)-1H-imidazole (CAS 25372-02-3) .

Step 2: Miyaura Borylation (The Critical Step)

This protocol converts the bromide to the pinacol ester.

Reagents:

-

Substrate: 1-(3-Bromophenyl)-1H-imidazole (1.0 eq)

-

Boron Source: Bis(pinacolato)diboron (

) (1.2 eq) -

Catalyst:

(3-5 mol%) -

Base: Potassium Acetate (KOAc) (3.0 eq) – Crucial: Do not use carbonate bases to avoid hydrolysis.

-

Solvent: 1,4-Dioxane (Anhydrous)

Procedure:

-

Degassing: Charge a Schlenk flask with substrate,

, and KOAc. Evacuate and backfill with Argon ( -

Catalyst Addition: Add Pd catalyst under positive Argon flow.

-

Solvation: Add anhydrous 1,4-Dioxane via syringe.

-

Reaction: Heat to

for 12-16 hours. Monitor via TLC (The product spot will be fluorescent and stain with -

Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

-

Purification: Recrystallization from Hexane/DCM is preferred over silica gel to prevent boronate hydrolysis.

Application Logic: Constructing Bipolar Hosts

The primary application is the synthesis of Donor-Acceptor (D-A) bipolar hosts. By coupling this electron-deficient imidazole ring with an electron-rich carbazole, you create a material capable of transporting both holes and electrons, broadening the recombination zone in the OLED.

Experimental Workflow: Suzuki-Miyaura Coupling

Figure 1: Synthetic workflow for creating bipolar OLED host materials using the 3-imidazolyl boronate. The meta-linkage preserves the triplet energy required for high-efficiency phosphorescence.

Technical Specifications & Handling

| Property | Specification | Rationale |

| Appearance | White to Off-white Solid | Colored impurities indicate Pd residue or oxidation. |

| Purity (HPLC) | >98.5% | OLEDs are intolerant to halide impurities (>50 ppm). |

| Storage | 2-8°C, Inert Atmosphere | Boronic esters can hydrolyze to boronic acids in moist air. |

| Solubility | DCM, THF, Toluene | Compatible with standard organic synthesis solvents. |

| Instability | Protodeboronation | Avoid strong acids; the imidazole ring can protonate, accelerating C-B bond cleavage. |

References

-

Suzuki-Miyaura Coupling Mechanics

- Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.

- Source: NIH / PMC.

-

URL:[Link]

-

OLED Host Design (Imidazolyl-Carbazole Systems)

- Title: Imidazolyl-Phenylcarbazole-Based Host Materials and Their Use for Co-host Designs in Phosphorescent OLEDs.

- Source: Chemistry – A European Journal (via PubMed).

-

URL:[Link]

-

Precursor Availability (1-(3-Bromophenyl)-1H-imidazole)

-

Boronic Ester Synthesis (Miyaura Borylation)

Sources

Methodological & Application

Protocols for Incorporating 3-(Imidazol-1-yl)phenylboronic acid pinacol ester into Metal-Organic Frameworks

An Application Guide for Researchers

Introduction: The Strategic Value of Functionalized MOFs

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, prized for their exceptional porosity and tunable chemical properties.[1] The strategic incorporation of specific functional groups into the MOF structure is a key driver of innovation, enabling applications from targeted drug delivery to advanced catalysis and sensing.[2] This guide focuses on the incorporation of 3-(Imidazol-1-yl)phenylboronic acid pinacol ester, a bifunctional linker of significant interest. The imidazole moiety can act as a coordination site or a basic catalytic center, while the boronic acid group is renowned for its ability to reversibly bind with cis-diol-containing biomolecules, such as sugars and glycoproteins, making it an excellent targeting ligand for biological applications.[3][4]

This document provides detailed protocols for two primary strategies to incorporate this functional linker into a robust and well-characterized MOF platform, using the zirconium-based UiO-66 as a model system. We will explore both a de novo synthesis using a mixed-linker approach and a post-synthetic modification (PSM) pathway. The causality behind each experimental choice is explained to provide researchers with a deep, actionable understanding of the synthetic process.

Part 1: Foundational Principles of Incorporation

The successful integration of a functional linker like 3-(Imidazol-1-yl)phenylboronic acid pinacol ester (herein referred to as Im-BAPin ) depends on balancing the structural requirements of the MOF with the chemical properties of the functional linker.

-

De Novo (Mixed-Linker) Synthesis: This "one-pot" method involves co-polymerizing the primary structural linker (e.g., 1,4-benzenedicarboxylic acid, H₂BDC) with the functional linker (Im-BAPin ). The key challenge is that Im-BAPin lacks a secondary coordination group (like a carboxylate) to build the framework itself. Therefore, it will be incorporated primarily as a "defect" or modulator, occupying sites that might otherwise be filled by the structural linker's carboxylate groups or coordinating to the metal cluster via its imidazole nitrogen. This method directly embeds the functionality throughout the crystal.[5]

-

Post-Synthetic Modification (PSM): This two-step approach involves first synthesizing a MOF with reactive functional groups (e.g., UiO-66-NH₂) and then covalently attaching the desired molecule.[6][7] This method offers the advantage of working with a well-defined, pre-formed scaffold. For this to be effective, the functional molecule must possess a complementary reactive handle, or one must be added. For coupling to an amine, a carboxylic acid derivative of the boronic acid ester is ideal.

The following diagram illustrates the decision workflow for a researcher approaching this synthesis challenge.

Caption: Decision workflow for MOF functionalization.

Part 2: De Novo Synthesis via Mixed-Linker Strategy

This protocol adapts a solvothermal synthesis for UiO-66, a zirconium-based MOF known for its exceptional thermal and chemical stability.[8] We will use a primary structural linker (H₂BDC) and our functional linker (Im-BAPin ) in varying ratios. The addition of a modulator, acetic acid, is critical for controlling the crystallization kinetics and improving the quality of the final product.[9][10]

Experimental Protocol: Mixed-Linker UiO-66-Im/BAPin Synthesis

-

Reagent Preparation: In separate 20 mL scintillation vials, prepare stock solutions of the metal precursor and the linkers in N,N-Dimethylformamide (DMF).

-

Metal Precursor: Dissolve Zirconium(IV) chloride (ZrCl₄, 233 mg, 1.0 mmol) in 10 mL of DMF.

-

Structural Linker: Dissolve 1,4-benzenedicarboxylic acid (H₂BDC, 166 mg, 1.0 mmol) in 10 mL of DMF.

-

Functional Linker: Dissolve 3-(Imidazol-1-yl)phenylboronic acid pinacol ester (Im-BAPin , 284 mg, 1.0 mmol) in 10 mL of DMF. Use sonication if necessary to fully dissolve.

-

-

Reaction Setup: Prepare a series of 20 mL Teflon-lined steel autoclaves. For each reaction, combine the precursor solutions according to the ratios in Table 1.

-

Example for 10 mol% Im-BAPin: Combine 1.0 mL of the ZrCl₄ solution (0.1 mmol), 0.9 mL of the H₂BDC solution (0.09 mmol), and 0.1 mL of the Im-BAPin solution (0.01 mmol).

-

To each autoclave, add 2.0 mL of DMF and 0.2 mL of glacial acetic acid (modulator). The modulator helps to control the nucleation and growth of the MOF crystals, leading to higher quality materials.[4]

-

-

Solvothermal Reaction: Tightly seal the autoclaves. Place them in a preheated oven at 120 °C for 24 hours.[5] During this time, the metal clusters and linkers will self-assemble into the crystalline MOF structure.

-

Work-up and Purification:

-

After 24 hours, remove the autoclaves from the oven and allow them to cool to room temperature.

-

Collect the resulting white crystalline powder by centrifugation (e.g., 8000 rpm for 10 min).

-

Discard the supernatant and wash the product by re-dispersing it in 30 mL of fresh DMF and centrifuging again. Repeat this wash step three times to remove unreacted precursors.[5]

-

Perform a solvent exchange by washing the product three times with 30 mL of methanol. This replaces the high-boiling DMF in the pores with a more volatile solvent, which is crucial for the activation step.[11]

-

-

Activation:

Data Presentation: Reaction Parameters

| Sample Name | ZrCl₄ (mmol) | H₂BDC (mmol) | Im-BAPin (mmol) | Im-BAPin (mol%) | Acetic Acid (mL) |

| UiO-66-Parent | 0.1 | 0.1 | 0.0 | 0% | 0.2 |

| UiO-66-Im/BAPin-5 | 0.1 | 0.095 | 0.005 | 5% | 0.2 |

| UiO-66-Im/BAPin-10 | 0.1 | 0.09 | 0.01 | 10% | 0.2 |

| UiO-66-Im/BAPin-20 | 0.1 | 0.08 | 0.02 | 20% | 0.2 |

| Table 1: Stoichiometric guide for mixed-linker MOF synthesis. |

The logical flow for this de novo synthesis is visualized below.

Caption: Workflow for De Novo Mixed-Linker MOF Synthesis.

Part 3: Post-Synthetic Modification (PSM) Strategy

This approach is ideal when a well-defined parent MOF is desired. We will first synthesize UiO-66-NH₂, which contains reactive amine groups on the BDC linker. We will then perform a covalent modification to attach the functional linker.

Causality Note: The target molecule, Im-BAPin , does not have a functional group that readily reacts with an amine. Therefore, this protocol utilizes a more practical derivative: 4-carboxy-3-(imidazol-1-yl)phenylboronic acid pinacol ester (Im-CBA-Pin) . The carboxylic acid group allows for standard amide bond formation, a robust and well-documented reaction in PSM chemistry.[6]

Step A: Synthesis of Parent MOF (UiO-66-NH₂)

-

Reaction Setup: In a 100 mL Teflon-lined autoclave, dissolve 2-aminoterephthalic acid (NH₂-H₂BDC, 81.6 mg, 0.45 mmol) and ZrCl₄ (105 mg, 0.45 mmol) in 45 mL of DMF.[10]

-

Modulation: Add 4.5 mL of glacial acetic acid and sonicate for 10 minutes to ensure a homogenous mixture.[10]

-

Solvothermal Reaction: Seal the autoclave and heat at 120 °C for 12 hours.

-

Purification & Activation: Follow the same work-up, purification (DMF washes), solvent exchange (ethanol), and activation (150 °C vacuum) steps as described in Part 2 (steps 4 & 5). The result is activated, porous UiO-66-NH₂.

Step B: Covalent Modification Protocol

-

MOF Suspension: In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., N₂ or Ar), suspend 100 mg of activated UiO-66-NH₂ in 20 mL of anhydrous (dry) DMF.

-

Reagent Addition: Add the functional linker, Im-CBA-Pin (1.5 equivalents relative to -NH₂ groups in the MOF), and an amide coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU (1.5 equivalents).

-

Reaction: Stir the suspension at 60 °C for 48 hours. The elevated temperature facilitates the reaction between the carboxyl group of the linker and the amine group on the MOF.

-

Purification:

-

Collect the modified MOF by centrifugation.

-

Wash thoroughly with fresh DMF (3x) to remove unreacted linker and coupling reagents.

-

Wash with a lower-boiling-point solvent like dichloromethane (DCM) or acetone (3x) to facilitate drying.

-

-

Activation: Dry the final product under vacuum at 100 °C for 12 hours. A lower temperature is used to preserve the newly formed amide bond and the pinacol ester.

The PSM pathway is depicted in the diagram below.

Caption: Workflow for Post-Synthetic Modification (PSM).

Part 4: Essential Characterization Protocols

Thorough characterization is essential to confirm the successful incorporation of the linker and the integrity of the MOF structure.[14][15]

| Technique | Purpose | Expected Outcome for Successful Incorporation |

| Powder X-Ray Diffraction (PXRD) | Confirms crystallinity and phase purity.[14] | The PXRD pattern should match the characteristic peaks of the parent UiO-66 structure, indicating that the framework topology is maintained after linker incorporation. |

| Thermogravimetric Analysis (TGA) | Determines thermal stability and linker content. | A multi-step weight loss curve is expected. The initial loss corresponds to guest/solvent, followed by the decomposition of the organic linkers. The relative weight loss can be used to estimate the ratio of structural to functional linkers. |

| N₂ Sorption (BET Analysis) | Measures surface area and porosity.[14] | A Type I isotherm, characteristic of microporous materials, should be observed. The BET surface area may decrease slightly compared to the parent MOF due to the volume occupied by the functional linker in the pores. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Verifies the presence of functional groups.[1] | New peaks corresponding to the imidazole ring and B-O stretches of the pinacol ester should appear. For the PSM product, the appearance of an amide C=O stretch (~1650 cm⁻¹) and N-H bend, and the reduction of the primary amine N-H stretches, would confirm covalent modification.[16] |

| Digested ¹H NMR Spectroscopy | Quantifies the ratio of incorporated linkers.[15] | The MOF is digested (e.g., in D₂SO₄/DMSO-d₆).[17] The ratio of integrals for unique protons on the H₂BDC linker versus those on the Im-BAPin linker provides a precise quantification of the incorporation percentage. |

| Table 2: Key characterization techniques and their expected results. |

Conclusion and Outlook

The protocols detailed in this guide provide robust and scientifically grounded pathways for incorporating 3-(Imidazol-1-yl)phenylboronic acid pinacol ester and its derivatives into the UiO-66 MOF platform. The de novo mixed-linker approach offers a direct route to embed functionality, while the post-synthetic modification strategy allows for precise covalent attachment onto a pre-existing, highly crystalline framework. By understanding the causality behind each procedural step—from the role of modulators in crystallization to the necessity of solvent exchange for activation—researchers are empowered to not only replicate these methods but also to adapt and innovate them for new functional linkers and MOF systems. The successful synthesis of these advanced materials opens exciting avenues for developing highly selective sensors, targeted drug delivery vehicles, and novel catalytic platforms.

References

-

Karagiaridi, O., Bury, W., Sarjeant, A. A., Hupp, J. T., & Farha, O. K. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 52094. [Link]

-

Patsnap. (2023). MOF Activation: Solvent Exchange and Supercritical Drying. Patsnap Eureka. [Link]

-

JoVE. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link]

-

JoVE. (2022). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. YouTube. [Link]

-

Kandiah, M., Nilsen, M. H., Usseglio, S., Jakobsen, S., Olsbye, U., Tilset, M., ... & Lillerud, K. P. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66. Journal of Materials Chemistry, 20(44), 9848-9851. [Link]

-

Zhao, Y., Qi, S., Li, Z., & Abedi, S. (2023). Coordination modulation: a way to improve the properties of metal–organic frameworks. Inorganic Chemistry Frontiers, 10(23), 6931-6954. [Link]

-

Taddei, M., Le, T. T., & Costantino, F. (2021). “Shake ‘n Bake” Route to Functionalized Zr-UiO-66 Metal–Organic Frameworks. Inorganic Chemistry, 60(18), 14261-14268. [Link]

-

Fulvio, P. F., Pihl, J. A., Tian, Y., & Dai, S. (2018). Suspension Processing of Microporous Metal-Organic Frameworks: A Scalable Route to High-Quality Adsorbents. Frontiers in Energy Research, 6, 73. [Link]

-

Garibay, S. J., & Cohen, S. M. (2010). Post-Synthetic Modification of the Metal Organic Framework Compound UiO-66. Chemical Communications, 46(41), 7700-7702. [Link]

-

Chen, M., Qi, J., Liu, H., Shao, H., et al. (2022). Boronic Acid-Decorated Multivariate Photosensitive Metal-Organic Frameworks for Combating Multi-Drug-Resistant Bacteria. ACS Nano, 16(5), 8435–8448. [Link]

-

Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Reviews, 112(2), 970-1000. [Link]

-

Tucho, W. M., Tadesse, A., & Zelekew, O. A. (2022). UiO-66 (Zr-MOF): Synthesis, Characterization, and Application for the Removal of Malathion and 2, 4-D from Aqueous Solution. Journal of Chemistry, 2022. [Link]

-

Mondloch, J. E., Bury, W., Fairen-Jimenez, D., Kwon, S., DeMarco, E. J., Weston, M. H., ... & Farha, O. K. (2013). Activation of metal–organic framework materials. CrystEngComm, 15(45), 9258-9264. [Link]

-

Marshall, R. J., Griffin, S. L., Wilson, C., & Forgan, R. S. (2020). Modulated self-assembly of metal–organic frameworks. Chemical Science, 11(20), 5249-5263. [Link]

-

ResearchGate. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66. [Link]

-

van der Veen, M. A., & Kapteijn, F. (2024). In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction. Journal of the American Chemical Society. [Link]

-

Chen, M., et al. (2022). Boronic Acid-Decorated Multivariate Photosensitive Metal-Organic Frameworks for Combating Multi-Drug-Resistant Bacteria. ACS Nano. [Link]

-

Kim, S., Kim, T., & Lee, W. R. (2024). Insights into the Spray Synthesis of UiO-66 and UiO-66-NH2 Metal–Organic Frameworks: Effect of Zirconium Precursors and Process Parameters. Crystals, 14(2), 116. [Link]

-

Zhang, Y., Li, Y., Wang, Y., & Zhang, Q. (2024). Advanced mixed-linker UiO-66 MOFs as high-performance functional materials for removing emerging contaminants: DFT-guided design and real wastewater validation. Environmental Science: Nano. [Link]

-

Al-Ghamdi, H., Al-Otaibi, A. M., & Al-Enizi, A. M. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(23), 16401-16418. [Link]

-

Al-Absi, M. S., Al-ghamdi, S., Al-zahrani, F. M., & Al-Enizi, A. M. (2024). Metal-Organic Framework (UiO-66-NH2) as a Dual-Functional Material for Photo-Assisted Nitroarene Reduction and Supercapacitor Applications. Catalysts, 14(3), 172. [Link]

-

University of Liverpool Repository. (2018). Synthesis and Characterization of ZIF-8 and ZIF-8/polymer composites. [Link]

-

Semantic Scholar. (2013). Solvothermal synthesis of mixed-ligand metal-organic framework ZIF-78 with controllable size and morphology. [Link]

-

ACS Publications. (2023). Synthesis of Zeolitic Imidazolate Framework-8 Using Glycerol Carbonate. [Link]

-

Diva-portal.org. (2021). Linker substitution in ZIF-8 and its effect on the selective uptake of the greenhouse gases CH4, CO2 and SF6. [Link]

-

ResearchGate. (2018). Synthesis of Mixed-Ligand Zeolitic Imidazolate Framework (ZIF-8-90) for CO2 Adsorption. [Link]

-

Zhang, Y., et al. (2022). Effect of Functional Group-Modified UiO-66 on the Dehydrogenation of Ammonia Borane. Nanomaterials, 12(23), 4277. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ethz.ch [ethz.ch]

- 3. tandfonline.com [tandfonline.com]

- 4. Modulated self-assembly of metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01356K [pubs.rsc.org]

- 5. Advanced mixed-linker UiO-66 MOFs as high-performance functional materials for removing emerging contaminants: DFT-guided design and real wastewater v ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00911A [pubs.rsc.org]

- 6. Post-synthetic modification of the metal–organic framework compound UiO-66 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. ac1.hhu.de [ac1.hhu.de]

- 10. mdpi.com [mdpi.com]

- 11. Suspension Processing of Microporous Metal-Organic Frameworks: A Scalable Route to High-Quality Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]

- 13. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks [jove.com]

Using 3-(Imidazol-1-yl)phenylboronic acid pinacol ester as a ligand building block

High-Fidelity Ligand Synthesis & Supramolecular Assembly

Abstract & Core Utility

3-(Imidazol-1-yl)phenylboronic acid pinacol ester (hereafter Im-Ph-Bpin ) is a bifunctional organometallic building block designed for the modular synthesis of nitrogen-donor ligands. Its structure features a Lewis-basic imidazole ring (N-donor) and a Lewis-acidic boronic ester (Suzuki-Miyaura coupling partner) separated by a meta-phenylene spacer.

Primary Applications:

-

MOF/COF Linker Synthesis: Rapid construction of multi-topic imidazole ligands (e.g., tris(imidazolyl) cores) for Zeolitic Imidazolate Frameworks (ZIFs).[1]

-

Fragment-Based Drug Discovery (FBDD): Introduction of the imidazole pharmacophore into biaryl scaffolds via cross-coupling.

-

Fluorescent Sensing: Synthesis of "Turn-On" sensors where the imidazole nitrogen acts as a proton or metal ion receptor.

Chemical Properties & Handling[1][2]

| Property | Specification |

| Molecular Formula | C₁₅H₁₉BN₂O₂ |

| Molecular Weight | 270.14 g/mol |

| Physical State | White to off-white solid |

| Solubility | High: DCM, THF, DMF, Toluene.[1] Low: Water, Hexanes.[1] |

| Stability | Moisture sensitive (Bpin hydrolysis). Store under Argon at 2–8°C. |

| pKa (Imidazole) | ~6.9 (Conjugate acid). Note: The N3 nitrogen is a competent metal ligand. |

Critical Handling Note: While the pinacol ester is relatively stable, prolonged exposure to atmospheric moisture can hydrolyze the ester to the free boronic acid. This does not usually inhibit Suzuki coupling but alters stoichiometry and solubility.

Protocol A: Suzuki-Miyaura Cross-Coupling

Challenge: The imidazole nitrogen is a strong

Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to prevent imidazole coordination to the metal center.[1]

Materials

-

Substrate: Aryl Bromide or Iodide (1.0 equiv)

-

Reagent: Im-Ph-Bpin (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) OR Pd₂(dba)₃ (1 mol%) + SPhos (2 mol%)

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed

Step-by-Step Procedure

-

Inert Setup: Flame-dry a reaction vial and cool under Argon.

-

Charging: Add the Aryl Halide, Im-Ph-Bpin, and Base.

-

Solvent Addition: Add the degassed Dioxane/Water mixture.

-

Catalyst Addition: Add the Pd catalyst last under a positive stream of Argon. Cap immediately.

-

Reaction: Heat to 85–90°C for 4–12 hours.

-

QC Check: Monitor by LC-MS.[2] Look for the disappearance of the bromide.

-

-

Workup (Crucial for Imidazoles):

-

Purification:

-

Flash Chromatography: Use DCM:MeOH (95:5) with 1% Triethylamine . The amine prevents the imidazole from streaking on the silica gel.

-

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the coupling based on substrate complexity.

Figure 1: Decision tree for Suzuki-Miyaura coupling of imidazole-boronates, prioritizing catalyst selection to avoid N-poisoning.

Protocol B: Ligand Assembly for MOF Synthesis

This protocol describes converting Im-Ph-Bpin into a tritopic ligand (e.g., 1,3,5-tris(3-(imidazol-1-yl)phenyl)benzene) for subsequent MOF formation.

Reaction Scheme Logic

-

Core: 1,3,5-Tribromobenzene (3-fold symmetry).[1]

-

Arm: Im-Ph-Bpin (3.5 equiv).

-

Topology: The resulting ligand possesses

symmetry with distal imidazole nitrogens available for metal coordination (Zn²⁺, Cu²⁺).[1]

Synthesis of the MOF (ZIF-Type)

Once the ligand is purified (via Protocol A):

-

Dissolution: Dissolve the purified tritopic ligand (0.1 mmol) in DMF (5 mL).

-

Metal Source: Dissolve Zn(NO₃)₂·6H₂O (0.15 mmol) in MeOH (5 mL).

-

Layering (Slow Diffusion):

-

Place the ligand solution in a narrow tube.

-

Carefully layer the metal solution on top.

-

Optional: Add a buffer layer of 1:1 DMF:MeOH in between to slow mixing.

-

-

Crystallization: Seal and leave undisturbed at room temperature for 3–7 days.

-

Harvesting: Crystals form at the interface. Wash with MeOH and activate (solvent exchange) before gas sorption analysis.

Strategic Ligand Design Logic

The following diagram illustrates how Im-Ph-Bpin serves as a modular "cap" in ligand design, converting halogenated cores into functional N-donor ligands.

Figure 2: Modular assembly flow. The Im-Ph-Bpin unit acts as a terminal "capping" agent that confers coordination ability to inert cores.

Troubleshooting & QC

Issue: Low Yield in Coupling

-

Cause 1: Protodeboronation. The C-B bond cleaves before coupling.

-

Fix: Use anhydrous conditions initially or switch to a milder base like K₂CO₃.

-

-

Cause 2: Catalyst Deactivation. Imidazole binding to Pd.

-

Fix: Increase catalyst loading to 5 mol%. Switch to XPhos Pd G2 precatalyst (highly resistant to N-poisoning).

-

Issue: Product Streaking on TLC

-

Cause: Interaction of basic imidazole with acidic silica silanols.

-

Fix: Pre-wash the TLC plate with the eluent containing 1% Et₃N or NH₄OH.

References

-

Catalyst Poisoning Mitigation

-

General Suzuki Coupling of Imidazoles

-

MOF Ligand Design (Imidazole Linkers)

-

Boronic Ester Solubility & Properties

Sources

Application Note & Protocols: Navigating Selectivity in Imidazole Arylation with Phenylboronates

Abstract: The functionalization of the imidazole core is a cornerstone of modern medicinal chemistry and materials science. Arylated imidazoles are privileged structures found in numerous FDA-approved drugs and advanced organic materials.[1] When employing versatile arylboronate reagents, chemists face a critical selectivity challenge: the formation of either a carbon-nitrogen (C-N) or a carbon-carbon (C-C) bond. This guide provides an in-depth analysis of the factors governing this selectivity, offering field-proven insights and detailed protocols to empower researchers to confidently steer the reaction towards their desired constitutional isomer. We will dissect the mechanistic underpinnings of copper-catalyzed Chan-Evans-Lam (CEL) N-arylation and palladium-catalyzed direct C-H arylation, providing a logical framework for rational reaction design.

The Dichotomy of Imidazole Arylation: A Mechanistic Overview

The reaction of an imidazole with a phenylboronate can proceed via two distinct, catalyst-dependent pathways. The ability to selectively favor one over the other is paramount for synthetic efficiency.

-

C-N Bond Formation (Chan-Evans-Lam Coupling): This pathway leads to N-arylated imidazoles and is predominantly catalyzed by copper salts.[2] The Chan-Evans-Lam (CEL) reaction is an oxidative coupling that provides a milder, more functional-group-tolerant alternative to traditional Ullmann couplings.[1] The generally accepted mechanism involves transmetalation of the aryl group from boron to a Cu(II) center, followed by coordination of the imidazole nitrogen and subsequent reductive elimination to form the C-N bond.

-

C-C Bond Formation (Direct C-H Arylation): This pathway, a variant of the Suzuki-Miyaura coupling, yields C-arylated imidazoles. It is almost exclusively catalyzed by palladium complexes.[3] This transformation proceeds via a C-H activation mechanism, where the palladium catalyst selectively activates and cleaves a C-H bond on the imidazole ring (typically at the C2 or C5 position) before coupling it with the arylboronate.[4][5] To prevent competitive N-arylation, the imidazole nitrogen is often protected with a removable group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group.[4][6]

The choice of catalyst is therefore the primary determinant of the reaction's outcome. The following sections provide a detailed guide to manipulating reaction parameters to achieve high selectivity for either C-N or C-C bond formation.

A Researcher's Guide to Directing Selectivity

Achieving the desired arylation outcome is a multifactorial process. The diagram below outlines the critical decision points and the key parameters that influence the reaction's direction.

Figure 1: Decision workflow for selective C-N vs. C-C arylation of imidazoles.

The Catalyst: The Master Switch

-

For C-N Selectivity (Copper): Copper catalysis is the method of choice for N-arylation.[2] Copper(II) salts like Cu(OAc)₂ or copper(I) sources like Cu₂O are effective. The reaction, often referred to as Chan-Evans-Lam (CEL) coupling, is typically performed under aerobic conditions, as an oxidant is required in the catalytic cycle.[1] The use of supporting ligands, such as 4,7-dimethoxy-1,10-phenanthroline, can significantly improve reaction yields and substrate scope, especially for challenging or sterically hindered substrates.[7]

-

For C-C Selectivity (Palladium): Palladium catalysts are uniquely suited for direct C-H arylation.[3] The key to achieving exclusive C-C bond formation is to first protect the imidazole nitrogen. Without protection, palladium catalysts can often lead to mixtures of N- and C-arylated products. The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group is a well-established strategy to block the N-H site, thereby directing the palladium catalyst to the C-H bonds of the imidazole ring.[4][6]

Ligands and Bases: Fine-Tuning Reactivity and Selectivity

-

In Palladium Catalysis (C-C): Ligand selection is crucial for an efficient C-H activation step. Bulky, electron-rich phosphine ligands (e.g., P(n-Bu)Ad₂, DavePhos) are often employed.[4][8] These ligands stabilize the catalytically active Pd(0) species and facilitate the oxidative addition and reductive elimination steps. The base plays a direct role in the C-H activation step, often proposed to occur via a concerted metalation-deprotonation (CMD) pathway. The choice of base, from weaker carbonates (K₂CO₃) to stronger alkoxides (LiO-t-Bu), can influence not only the reaction rate but also the regioselectivity between the C2 and C5 positions.[4][9]

-

In Copper Catalysis (C-N): While many CEL couplings can proceed without a ligand, their inclusion can be beneficial.[2] Bidentate nitrogen ligands like phenanthroline derivatives or N,O-bidentate ligands can accelerate the reaction and broaden its scope.[1][10] The base (e.g., K₂CO₃) acts as a proton scavenger for the imidazole N-H, facilitating its coordination to the copper center.[11]

Solvent and Temperature: The Reaction Environment

The reaction medium can have a profound impact on selectivity and yield.

-

For Pd-catalyzed C-C arylation , polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) are standard, as they effectively solubilize the catalyst, base, and substrates at the elevated temperatures (100-140 °C) often required for C-H activation.[5][12]

-

For Cu-catalyzed C-N arylation , a wider range of solvents can be used, including methanol, dichloromethane (DCM), or acetonitrile, often at milder temperatures ranging from room temperature to 65 °C.[1][13]

Comparative Catalytic Cycles

The fundamental differences in the catalytic pathways are illustrated below. The palladium cycle relies on C-H activation of the neutral heterocycle, whereas the copper cycle involves coordination and deprotonation of the N-H bond.

Figure 2: Simplified catalytic cycles for Pd-catalyzed C-C and Cu-catalyzed C-N arylation.

Experimental Protocols

The following protocols are representative examples derived from established literature methods, designed to provide a robust starting point for researchers.

Protocol 1: Selective C-N Arylation via Chan-Evans-Lam Coupling

This protocol describes the N-arylation of 2-nitroimidazole with a phenylboronic acid, adapted from methodologies focused on copper-catalyzed C-N bond formation.[1][11]

Objective: To synthesize 1-Aryl-2-nitro-1H-imidazole.

Materials:

-

2-Nitroimidazole (1.0 equiv)

-

Arylboronic acid (2.0 equiv)

-

Copper(II) triflate (Cu(OTf)₂) (8 mol%)

-

4,5-Diazafluoren-9-one (dafo) ligand (8 mol%)

-

Potassium carbonate (K₂CO₃), anhydrous (1.0 equiv)

-

Methanol (MeOH), anhydrous

-

Magnetic stir bar, 20 mL reaction vial, Celite

Procedure:

-

To a 20 mL vial, add the magnetic stir bar, 2-nitroimidazole (0.2 mmol, 22.6 mg), the desired arylboronic acid (0.4 mmol), potassium carbonate (0.2 mmol, 27.6 mg), copper(II) triflate (0.016 mmol, 5.8 mg), and the dafo ligand (0.016 mmol, 2.9 mg).

-

Add anhydrous methanol (1.0 mL) to the vial.

-

Cap the vial and stir the reaction mixture at room temperature (20-25 °C) under an air atmosphere for 24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with dichloromethane (DCM, 5 mL).

-

Filter the mixture through a short pad of Celite to remove the copper salts, washing the pad with additional DCM (2 x 5 mL).

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-arylated imidazole product.

Protocol 2: Selective C5-Arylation via Palladium-Catalyzed Direct C-H Arylation

This protocol details the C5-arylation of an N-SEM protected imidazole, a strategy that guarantees C-C bond formation by blocking the nucleophilic nitrogen. The conditions are adapted from seminal work in the field of regioselective imidazole arylation.[4]

Objective: To synthesize 1-SEM-5-phenyl-1H-imidazole.

Materials:

-

1-SEM-imidazole (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

2-(Di-tert-butylphosphino)biphenyl (JohnPhos) (7.5 mol%)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

N,N-Dimethylacetamide (DMA), anhydrous

-

Magnetic stir bar, oven-dried Schlenk flask, inert atmosphere (N₂ or Ar) setup

Procedure:

-

Preparation: Add a magnetic stir bar to a Schlenk flask and dry the flask under vacuum with a heat gun. Allow to cool to room temperature and backfill with an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Under the inert atmosphere, add Pd(OAc)₂ (0.025 mmol, 5.6 mg), JohnPhos (0.0375 mmol, 11.2 mg), K₂CO₃ (1.0 mmol, 138 mg), and phenylboronic acid (0.6 mmol, 73 mg) to the flask.

-

Solvent and Substrate: Add anhydrous DMA (2.5 mL) via syringe. Stir for 5 minutes, then add 1-SEM-imidazole (0.5 mmol, 99 mg) via syringe.

-

Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 120 °C. Stir vigorously for 16-20 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to isolate the pure 1-SEM-5-phenyl-1H-imidazole.

Summary of Conditions and Expected Outcomes

The table below summarizes typical conditions for achieving selective C-N or C-C arylation, providing a quick reference for experimental design.

| Entry | Desired Bond | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Substrate Requirement | Typical Yield | Reference |

| 1 | C-N | Cu(OTf)₂ (8 mol%) | Phenanthroline-type | K₂CO₃ | MeOH | RT | N-H Imidazole | Good-Excellent | [1] |

| 2 | C-N | Cu₂(O) (10 mol%) | None | None | MeOH | RT | N-H Imidazole | Good-Excellent | [2] |

| 3 | C-C (C5) | Pd(OAc)₂ (5 mol%) | Biaryl Phosphine | K₂CO₃ | DMA | 120 | N-Protected Imidazole | Good | [4] |

| 4 | C-C (C2) | Pd(OAc)₂ (5 mol%) | P(n-Bu)Ad₂ | LiO-t-Bu | Toluene | 100 | N-Protected Imidazole | Moderate-Good | [4] |

Troubleshooting and Field Insights

-

No Reaction (C-C Pathway): C-H activation is often the turnover-limiting step. Ensure the base is completely anhydrous and the ligand is not oxidized. Pre-activating the catalyst by stirring the Pd source and ligand together in the solvent for a few minutes before adding other reagents can sometimes be beneficial.[14]

-

Mixture of C-N and C-C Products: This almost always indicates an issue with the C-C pathway. Either the nitrogen protecting group is labile under the reaction conditions or was incompletely installed. For the C-N pathway, palladium contamination in copper sources is extremely unlikely to be a cause.

-

Poor Regioselectivity (C2 vs. C5 in C-C Arylation): This is a known challenge. As a general rule, weaker bases (e.g., carbonates) and polar aprotic solvents (DMA, DMF) tend to favor C5 arylation.[4][5] Conversely, stronger, non-coordinating bases (alkoxides) and non-polar solvents (toluene, xylene) can increase the proportion of C2 arylation.[4] This is hypothesized to be due to changes in the C-H activation mechanism.

-

Low Yield (C-N Pathway): Ensure the reaction is open to air or that an oxidant is present if required by the specific catalytic cycle. Substrate inhibition can sometimes occur; running the reaction at a slightly higher dilution may help. The choice of copper salt and ligand can be highly substrate-dependent, and screening may be necessary.

By understanding the distinct catalytic cycles and carefully selecting the catalyst, ligands, base, and solvent, researchers can effectively control the outcome of imidazole arylation with phenylboronates, unlocking efficient pathways to valuable molecular architectures.

References

-

Bédard, A. C., & Daugulis, O. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. [Link]

-

Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. [Link]

-

Kafle, A., et al. (2023). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Ananthu, V., et al. (2021). C–N coupling of imidazoles with phenylboronic acids. Journal of the Iranian Chemical Society. [Link]

-

Sharif, M., et al. (2020). Copper(I) 3-Methylsalicylate Mediates the Chan–Lam N-Arylation of Heterocycles. Advanced Synthesis & Catalysis. [Link]

-

Altman, R. A., & Buchwald, S. L. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]

-

Mitrofanov, A. Yu., et al. (2017). Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. Catalysis Science & Technology. [Link]

-

Topczewski, J. J., & Sanford, M. S. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

-

Bellina, F., et al. (2019). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

-

Ofial, A. R., et al. (2012). Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. The Journal of Organic Chemistry. [Link]

-

Kumar, M. P., et al. (2022). Palladium-catalyzed C-H arylation of SEM-protected imidazole. ResearchGate. [Link]

-

Chan, K. S., et al. (2011). Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics. [Link]

-

Bellina, F., et al. (2005). Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles. The Journal of Organic Chemistry. [Link]

-

Kafle, A., et al. (2023). Substrate Scope study of C−N coupling products. ResearchGate. [Link]

-

Wang, Y., et al. (2019). N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Deprotection of Pinacol Boronate Esters in Imidazole-Containing Molecules

Application Notes and Protocols:

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Imidazole Boronic Acids in Drug Discovery

Imidazole-containing compounds are ubiquitous in medicinal chemistry, forming the core of numerous pharmaceuticals due to their ability to engage in a wide range of biological interactions. The incorporation of a boronic acid moiety onto an imidazole scaffold further enhances their therapeutic potential, particularly as inhibitors of serine proteases.[1][2] However, the inherent instability and challenging purification of unprotected boronic acids often necessitate the use of protecting groups during synthesis.[3][4] The pinacol ester is the most widely employed protecting group for boronic acids, offering stability to various reaction conditions and purification techniques like column chromatography.[3]

Despite its advantages, the deprotection of the pinacol ester to reveal the free boronic acid can be a significant hurdle, especially in the presence of sensitive functional groups like the imidazole ring.[1][3] This guide provides a detailed overview of the key considerations and established protocols for the efficient and clean deprotection of pinacol boronate esters in imidazole derivatives, empowering researchers to confidently navigate this critical synthetic step.

Mechanism and Key Considerations for Deprotection

The deprotection of a pinacol boronate ester is fundamentally a hydrolysis reaction. However, the stability of the pinacol ester often requires forcing conditions, which can be detrimental to the overall molecule.[3] Several methods have been developed to facilitate this transformation under milder conditions. The primary strategies involve:

-

Transesterification: This approach involves reacting the pinacol ester with a diol, such as diethanolamine or a polystyrene-bound boronic acid, to form a more labile intermediate that is readily hydrolyzed.[1][2][5][6][7][8][9]

-

Formation of Fluorinated Intermediates: Treatment with a fluoride source like potassium hydrogen difluoride (KHF₂) converts the boronate ester into a trifluoroborate salt.[5][10][11][12][13] These salts are typically stable and crystalline, and can be hydrolyzed to the boronic acid under basic conditions or with reagents like trimethylsilyl chloride (TMSCl).[5][10][11][12][13]

-

Oxidative Cleavage: Reagents like sodium periodate (NaIO₄) can be used to oxidatively cleave the pinacol diol, driving the equilibrium towards the boronic acid.[2][3]

-

Acidic Hydrolysis: Direct hydrolysis under acidic conditions, sometimes with heating, can be effective but may not be suitable for acid-sensitive substrates.[3][5]

Challenges Associated with Imidazole Derivatives:

The presence of the imidazole ring introduces specific challenges that must be considered when choosing a deprotection strategy:

-

Basicity of Imidazole: The basic nitrogen atoms in the imidazole ring can be protonated under acidic conditions, potentially altering the reactivity of the molecule or leading to undesired side reactions.

-

Coordination to Boron: The lone pair of electrons on the imidazole nitrogen can coordinate to the empty p-orbital of the boron atom, influencing the stability and reactivity of the boronate ester.

-

Potential for Side Reactions: Harsh acidic or basic conditions can lead to degradation of the imidazole ring or other sensitive functional groups present in the molecule.

Therefore, the selection of a deprotection method should be carefully tailored to the specific substrate and its functional group tolerance.

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common and effective methods for deprotecting pinacol boronate esters in imidazole-containing compounds.

Protocol 1: Transesterification with Diethanolamine followed by Acidic Hydrolysis

This two-step method is often favored for its mild conditions and tolerance of various functional groups.[2][8]

Workflow Diagram:

Figure 1. Workflow for pinacol boronate deprotection via transesterification with diethanolamine.

Materials:

-

Imidazole-pinacol boronate ester

-

Diethanolamine (DEA)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Transesterification:

-

Dissolve the imidazole-pinacol boronate ester (1.0 equiv) in anhydrous Et₂O or THF.

-

Add diethanolamine (1.1 - 1.5 equiv) dropwise to the solution while stirring at room temperature.

-

A white precipitate of the diethanolamine-boronate adduct should form.[8] Continue stirring for 1-4 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash it with cold anhydrous Et₂O or THF to remove any unreacted starting material and pinacol.

-

-

Hydrolysis:

-

Suspend the collected diethanolamine-boronate adduct in a suitable organic solvent (e.g., ethyl acetate).

-

Add 1 M HCl and stir vigorously at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude imidazole boronic acid.

-

Purification:

-

The crude boronic acid can often be purified by recrystallization from a suitable solvent system (e.g., water, acetone/hexanes, or ethyl acetate/hexanes).

-

If necessary, column chromatography on silica gel can be performed. It has been reported that silica gel mixed with boric acid can be effective for the purification of boronic acid derivatives.[3]

Protocol 2: Deprotection via Potassium Trifluoroborate (KHF₂) Intermediate

This method is advantageous as the intermediate trifluoroborate salts are often crystalline and easy to handle.[11]

Workflow Diagram:

Figure 2. Workflow for pinacol boronate deprotection via a potassium trifluoroborate intermediate.

Materials:

-

Imidazole-pinacol boronate ester

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Water

-

Aqueous sodium hydroxide (NaOH) or Trimethylsilyl chloride (TMSCl)

-

Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

-

Trifluoroborate Salt Formation:

-

Dissolve the imidazole-pinacol boronate ester (1.0 equiv) in a mixture of MeOH or THF and water.

-

Add a saturated aqueous solution of KHF₂ (3-4 equiv) and stir the mixture at room temperature for 1-6 hours.

-

Remove the organic solvent under reduced pressure.

-

The resulting aqueous solution can be used directly in the next step, or the trifluoroborate salt can be isolated by filtration if it precipitates.

-

-

Hydrolysis of the Trifluoroborate Salt:

-

Method A (Basic Hydrolysis): To the aqueous solution of the trifluoroborate salt, add a sufficient amount of aqueous NaOH to achieve a basic pH. Stir for 1-3 hours.

-

Method B (TMSCl-mediated Hydrolysis): To the trifluoroborate salt in a suitable solvent, add TMSCl (2-3 equiv) and water. Stir at room temperature for 1-4 hours.[5]

-

Acidify the reaction mixture with an appropriate acid (e.g., 1 M HCl) to precipitate the boronic acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purification:

-

Similar to Protocol 1, purification can be achieved by recrystallization or column chromatography.

Protocol 3: Biphasic Transesterification with a Sacrificial Boronic Acid

This method utilizes an excess of a readily available and easily separable boronic acid to drive the transesterification.[5][6] Phenylboronic acid is a common choice.

Materials:

-

Imidazole-pinacol boronate ester

-

Phenylboronic acid (or another suitable boronic acid)

-

A biphasic solvent system (e.g., hexane/water or toluene/water)

Procedure:

-

Dissolve the imidazole-pinacol boronate ester (1.0 equiv) and a significant excess of phenylboronic acid (e.g., 5-10 equiv) in the organic phase of the biphasic system.

-

Add water to form the second phase.

-

Stir the mixture vigorously at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by analyzing the organic layer for the disappearance of the starting material.

-

Separate the aqueous layer, which now contains the desired imidazole boronic acid. The organic layer contains the pinacol ester of the sacrificial boronic acid.

-

Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

-

The imidazole boronic acid can be isolated from the aqueous phase by lyophilization or by extraction into an organic solvent after adjusting the pH.

Purification:

-

The primary advantage of this method is that the product is partitioned into the aqueous phase, simplifying purification. Further purification, if needed, can be done by recrystallization.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure adequate stirring. |

| Steric hindrance around the boronate ester. | Consider a more forcing deprotection method, such as using boron trichloride (BCl₃), but with extreme caution due to its reactivity.[14] | |

| Low Yield | Product is water-soluble and lost during aqueous workup. | Saturate the aqueous phase with NaCl before extraction to decrease the solubility of the product. Use a continuous liquid-liquid extractor for highly polar products. |

| Decomposition of the product. | Use milder deprotection conditions. Ensure the workup is performed promptly and at low temperatures if the product is unstable. | |

| Difficult Purification | Co-elution of product and pinacol. | Ensure the workup effectively removes pinacol. For transesterification methods, thorough washing of the intermediate is crucial. |

| Formation of boroxine (trimeric anhydride of boronic acid). | Boroxine formation is an equilibrium process. Purification by recrystallization from a water-containing solvent can often convert the boroxine back to the boronic acid. Store the purified boronic acid under anhydrous conditions.[3] |

Summary of Deprotection Methods

| Method | Reagents | Advantages | Disadvantages |

| Transesterification with DEA | Diethanolamine, HCl | Mild conditions, good functional group tolerance.[2][8] | Two-step process, requires isolation of the intermediate. |

| KHF₂ Intermediate | KHF₂, Base or TMSCl | Crystalline intermediate simplifies purification, mild conditions.[11][12][13] | Two-step process, use of fluoride salts. |

| Biphasic Transesterification | Sacrificial boronic acid (e.g., Phenylboronic acid) | Simplified purification due to phase separation. | Requires a large excess of the sacrificial boronic acid.[5][6] |

| Acidic Hydrolysis | Strong acid (e.g., HCl) | Simple, one-step procedure. | Harsh conditions may not be suitable for sensitive substrates.[3][5] |

| Oxidative Cleavage | NaIO₄ | Effective for driving the reaction to completion. | Oxidizing conditions may not be compatible with all functional groups.[2][3] |

Conclusion

The deprotection of pinacol boronate esters in imidazole-containing molecules is a critical transformation that requires careful consideration of the substrate's properties and the reaction conditions. By understanding the underlying mechanisms and having a repertoire of reliable protocols, researchers can successfully navigate this challenge. The methods outlined in this guide, from mild transesterification procedures to the formation of stable trifluoroborate intermediates, provide a robust toolkit for the synthesis of valuable imidazole boronic acids for applications in drug discovery and beyond.

References

-

Protecting Groups for Boronic Acids. Chem-Station Int. Ed. 2016. [Link]

-

Boronic acid pinacol ester deprotection. Reddit. 2020. [Link]

-

Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. 2010. [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. 2011. [Link]

- Removal of boronic acid protecting groups by transesterification.

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. 2011. [Link]

-

Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. 2019. [Link]

-

Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. ResearchGate. 2005. [Link]

-

Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. PubMed. 2010. [Link]

-

Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. University of Oxford. 2010. [Link]

- Preparation methods for imidazole[1,2-a]pyridine-6-boric acid pinacol ester and derivatives thereof.

-

Deprotection of Pinacolyl Boronate Esters via Transesterification with Polystyrene—Boronic Acid. ResearchGate. 2004. [Link]

-

Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. 2025. [Link]

-

Deprotection of pinacolyl boronate esters by transesterification with polystyrene-boronic acid. ElectronicsAndBooks. 2004. [Link]

-

A method for the deprotection of alkylpinacolyl boronate esters. Semantic Scholar. 2011. [Link]

-

Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Academia.edu. 2005. [Link]

- Process for purification of boronic acid and its derivatives.

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. 2011. [Link]

-

Purification of boronic acids? Reddit. 2017. [Link]

-

Deprotection of pinacolyl boronate esters by transesterification with polystyrene-boronic acid. The University of Melbourne. 2004. [Link]

-

Removal of Imidazole from my crude product solution. Reddit. 2023. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Deprotection of pinacolyl boronate esters by transesterification with polystyrene-boronic acid : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Department of Chemistry [chem.web.ox.ac.uk]

- 14. reddit.com [reddit.com]

Troubleshooting & Optimization

Removing excess pinacol from 3-(Imidazol-1-yl)phenylboronic acid pinacol ester reaction mixtures

Topic: Removing excess pinacol from 3-(Imidazol-1-yl)phenylboronic acid pinacol ester reaction mixtures Content type: Technical Support Center (Troubleshooting & FAQs)

Subject: Removing Excess Pinacol from 3-(Imidazol-1-yl)phenylboronic acid Pinacol Ester

Document ID: TS-BPIN-IMID-001 Last Updated: February 13, 2026[1]

Executive Summary

The purification of 3-(imidazol-1-yl)phenylboronic acid pinacol ester presents a specific challenge: separating a polar, basic heterocycle (imidazole) from a polar, non-UV-active impurity (pinacol).[1][2] Standard silica chromatography often fails because pinacol co-elutes or "streaks" with the boronic ester, and the imidazole moiety can cause tailing.

This guide details three validated workflows to remove excess pinacol (2,3-dimethyl-2,3-butanediol) without degrading the sensitive boronic ester linkage.

Critical Data: Physicochemical Properties

| Property | Target Molecule (Bpin Ester) | Impurity (Pinacol) | Implication for Purification |

| State | Solid (typically off-white) | Solid (waxy, white) | Co-crystallization is a risk.[1] |

| Solubility (Hexanes) | Low / Insoluble | High / Soluble | Primary separation lever. |

| Solubility (Water) | Low (unless protonated) | High | Aqueous washing is viable but risky (hydrolysis). |

| UV Activity | Strong (Aryl/Imidazole) | None (Invisible @ 254nm) | UV purity is deceptive. |